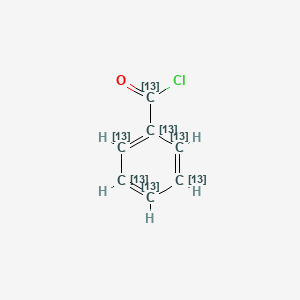
Benzoyl Chloride-13C7
概述
描述
Benzoyl Chloride-13C7: is a labeled compound of benzoyl chloride, where seven carbon atoms are replaced with the isotope carbon-13. This compound is primarily used in research and analytical applications to trace and study chemical reactions and pathways. Benzoyl chloride itself is an organochlorine compound with the formula C7H5ClO. It is a colorless, fuming liquid with an irritating odor, consisting of a benzene ring with an acyl chloride substituent .
准备方法
Synthetic Routes and Reaction Conditions: Benzoyl chloride-13C7 can be synthesized using isotopically labeled benzotrichloride (C6H5CCl3) and water or benzoic acid. The reactions are as follows:
Using Water: [ \text{C6H5CCl3} + \text{H2O} \rightarrow \text{C6H5COCl} + 2 \text{HCl} ]
Using Benzoic Acid: [ \text{C6H5CCl3} + \text{C6H5CO2H} \rightarrow 2 \text{C6H5COCl} + \text{HCl} ]
Industrial Production Methods: Industrially, benzoyl chloride is produced by the chlorination of benzaldehyde or benzyl alcohol. The process involves the use of chlorine gas and a catalyst such as iron trichloride. The reaction is carried out under controlled conditions to ensure high yield and purity .
化学反应分析
Hydrolysis Reaction
Benzoyl chloride reacts readily with water, leading to hydrolysis, which produces hydrochloric acid and benzoic acid. The reaction can be represented as follows:This reaction is crucial for understanding the stability and reactivity of benzoyl chloride in aqueous environments.
Alcoholysis Reaction
Benzoyl chloride also undergoes alcoholysis when reacted with alcohols, forming esters. For instance, when reacted with ethanol, the following reaction occurs:This reaction is significant in synthesizing various esters used in fragrances and pharmaceuticals.
Reaction with Amines
When benzoyl chloride reacts with amines, it forms amides:This reaction is pivotal in organic synthesis, particularly in the preparation of amides that serve as intermediates in drug development.
Friedel-Crafts Acylation
Benzoyl chloride can participate in Friedel-Crafts acylation reactions, where it reacts with aromatic compounds in the presence of a Lewis acid catalyst (e.g., aluminum chloride):This reaction leads to the formation of ketones and is widely used in the synthesis of complex organic molecules.
Rate Constants
The kinetics of the reactions involving benzoyl chloride have been studied extensively. For example, the rate constant for the hydrolysis reaction has been reported to be approximately at 25°C, while for alcoholysis with ethanol, it is around under similar conditions .
Mechanistic Insights
The mechanism for these reactions typically involves the formation of a tetrahedral intermediate during nucleophilic attack by water or alcohol on the carbonyl carbon of benzoyl chloride. This intermediate then collapses to yield the corresponding acid or ester along with hydrochloric acid.
科学研究应用
Chemistry: Benzoyl Chloride-13C7 is used as a tracer in studying reaction mechanisms and pathways. It helps in understanding the dynamics of chemical reactions by tracking the labeled carbon atoms.
Biology and Medicine: In biological research, it is used to study metabolic pathways and enzyme kinetics. It helps in identifying the role of specific enzymes in metabolic processes.
Industry: In the pharmaceutical industry, it is used in the synthesis of labeled drugs for pharmacokinetic and pharmacodynamic studies. It is also used in the production of dyes, perfumes, and resins .
作用机制
Benzoyl Chloride-13C7 exerts its effects through its reactive acyl chloride group. The acyl chloride group is highly reactive and can form covalent bonds with nucleophiles such as water, alcohols, and amines. This reactivity is utilized in various chemical reactions, including hydrolysis, esterification, and amidation. The labeled carbon atoms allow researchers to trace the compound through different reaction pathways and study the molecular targets and mechanisms involved .
相似化合物的比较
Benzoyl Chloride: The non-labeled version of Benzoyl Chloride-13C7.
Benzaldehyde: An aldehyde derivative of benzene.
Benzoic Acid: The carboxylic acid derivative of benzene.
Benzyl Alcohol: The alcohol derivative of benzene.
Uniqueness: this compound is unique due to the presence of isotopically labeled carbon atoms, which makes it particularly useful in research applications. The labeled carbon atoms provide a means to trace the compound through various chemical and biological processes, offering insights that are not possible with non-labeled compounds .
属性
IUPAC Name |
(1,2,3,4,5,6-13C6)cyclohexatrienecarbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO/c8-7(9)6-4-2-1-3-5-6/h1-5H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASDCCFISLVPSO-BNUYUSEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)[13C](=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













